molecular formula C22H26N2O3 B5628557 8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5628557
M. Wt: 366.5 g/mol
InChI Key: SXJRNZRJVHVTCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including variants like "8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one," involves multi-step synthetic pathways that may include condensation reactions, cycloadditions, and selective functional group transformations. These syntheses contribute to the exploration of their potential as pharmacological agents (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of related compounds reveals a complex architecture featuring a spiro configuration that incorporates diazaspiro and furan rings. This configuration plays a critical role in the compound's interaction with biological targets. The structural analysis often involves X-ray diffraction to elucidate the precise arrangement of atoms and the conformation of the spirocycle (Wang et al., 2011).

Chemical Reactions and Properties

The reactivity of "8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one" and similar compounds is influenced by the functional groups attached to the spiro framework. These compounds undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, which can modify their pharmacological profile. Their chemical properties are pivotal in designing derivatives with enhanced activity or reduced toxicity (Farag et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for understanding their pharmacokinetic behavior. These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its therapeutic efficacy and safety (Adib et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's stability, reactivity, and interaction with biological targets. These properties are crucial for the compound's mechanism of action and can guide the modification of the molecular structure to improve therapeutic potential or minimize adverse effects (Ahmed et al., 2012).

properties

IUPAC Name

8-(furan-3-carbonyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-20-15-22(17-24(20)11-4-7-18-5-2-1-3-6-18)9-12-23(13-10-22)21(26)19-8-14-27-16-19/h1-3,5-6,8,14,16H,4,7,9-13,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJRNZRJVHVTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

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